Cas no 257879-35-9 (PKCβ inhibitor 1)

PKCβ inhibitor 1 structure
PKCβ inhibitor 1 structure
Product Name:PKCβ inhibitor 1
CAS-nummer:257879-35-9
MF:C24H21N5O2
MW:411.455844640732
MDL:MFCD22124896
CID:852122
PubChem ID:6419755
Update Time:2025-08-10

PKCβ inhibitor 1 Chemische en fysische eigenschappen

Naam en identificatie

    • PKCβ Inhibitor
    • 3-anilino-4-[1-(3-imidazol-1-ylpropyl)indol-3-yl]pyrrole-2,5-dione
    • Inhibitor
    • PKC&beta
    • PKCβ inhibitor 1
    • 3-(1-(3-imidazol-1-ylpropyl)1h-indol-3-yl)-4-anilino-1h-pyrrole-2,5-dione
    • 3-[1-(3-Imidazol-1-yl-propyl)-1H-indol-3-yl]-4-phenylamino-pyrrole-2,5-dione
    • 3-(1-(3-(1H-imidazol-1-yl)propyl)-1H-indol-3-yl)-4-(phenylamino)-2,5-dihydro-1H-pyrrole-2,5-dione
    • PKCbeta inhibitor 1
    • AS-78129
    • 1H-Pyrrole-2,5-dione, 3-(1-(3-(1H-imidazol-1-yl)propyl)-1H-indol-3-yl)-4-(phenylamino)-
    • DTXSID20423555
    • PKC? Inhibitor
    • DB-347354
    • J-016132
    • 3-Anilino-4-(1-(3-imidazol-1-ylpropyl)indol-3-yl)pyrrole-2,5-dione
    • DTXCID40374393
    • UNII-E54BTB52GP
    • PKC
    • PKC.BETA. INHIBITOR 1
    • CHEBI:94140
    • GTPL6025
    • PKC beta Inhibitor
    • K00248
    • SDCCGSBI-0086705.P003
    • HMS3229K09
    • CHEMBL366266
    • PKCss inhibitor
    • PKC.BETA. INHIBITOR
    • HY-13335
    • BRD-K89687904-001-01-8
    • 257879-35-9
    • PKC beta
    • D94300
    • 3-(1-(3-Imidazol-1-ylpropyl)-1H-indol-3-yl)-4-anilino-1H-pyrrole-2,5-dione
    • PKC inhibitor 1
    • A inhibitor 1
    • 3-(1-(3-(1H-Imidazol-1-yl)propyl)-1H-indol-3-yl)-4-(phenylamino)-1H-pyrrole-2,5-dione
    • 3-{1-[3-(1H-imidazol-1-yl)propyl]-1H-indol-3-yl}-4-(phenylamino)-2,5-dihydro-1H-pyrrole-2,5-dione
    • E54BTB52GP
    • CS-0003197
    • Q27088403
    • PKC?? inhibitor 1
    • CCG-206785
    • SCHEMBL7841474
    • PKCbeta Inhibitor
    • BDBM50153461
    • AKOS040759380
    • MDL: MFCD22124896
    • Inchi: 1S/C24H21N5O2/c30-23-21(22(24(31)27-23)26-17-7-2-1-3-8-17)19-15-29(20-10-5-4-9-18(19)20)13-6-12-28-14-11-25-16-28/h1-5,7-11,14-16H,6,12-13H2,(H2,26,27,30,31)
    • InChI-sleutel: KIWODJBCHRADND-UHFFFAOYSA-N
    • LACHT: O=C1C(=C(C(N1)=O)NC1C=CC=CC=1)C1=CN(C2C=CC=CC=21)CCCN1C=NC=C1

Berekende eigenschappen

  • Exacte massa: 411.16952493g/mol
  • Monoisotopische massa: 411.16952493g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 31
  • Aantal draaibare bindingen: 7
  • Complexiteit: 717
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.8
  • Topologisch pooloppervlak: 81Ų

PKCβ inhibitor 1 Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
TRC
A433470-5mg
3-Anilino-4-[1-(3-imidazol-1-ylpropyl)indol-3-yl]pyrrole-2,5-dione
257879-35-9
5mg
$ 155.00 2023-04-19
TRC
A433470-25mg
3-Anilino-4-[1-(3-imidazol-1-ylpropyl)indol-3-yl]pyrrole-2,5-dione
257879-35-9
25mg
$ 620.00 2023-04-19
TRC
A433470-50mg
3-Anilino-4-[1-(3-imidazol-1-ylpropyl)indol-3-yl]pyrrole-2,5-dione
257879-35-9
50mg
$ 1194.00 2023-04-19
MedChemExpress
HY-13335-500μg
PKCβ inhibitor 1
257879-35-9 98.21%
500μg
¥1550 2021-07-08
MedChemExpress
HY-13335-1mg
PKCβ inhibitor 1
257879-35-9 98.21%
1mg
¥2750 2021-07-08
MedChemExpress
HY-13335-5mg
PKCβ inhibitor 1
257879-35-9 98.21%
5mg
¥8000 2021-07-08
MedChemExpress
HY-13335-10mg
PKCβ inhibitor 1
257879-35-9 98.21%
10mg
¥13500 2021-07-08
S e l l e c k ZHONG GUO
S0794-5mg
PKCβ inhibitor 1
257879-35-9
5mg
RMB6691.77 2021-07-13
S e l l e c k ZHONG GUO
S0794-25mg
PKCβ inhibitor 1
257879-35-9
25mg
RMB20229.82 2021-07-13
MedChemExpress
HY-13335-500μg
PKCβ inhibitor 1
257879-35-9 99.40%
500μg
¥1100 2024-07-20
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